3-(Chloromethyl)-3-(2-methylpropyl)oxane
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Overview
Description
3-(Chloromethyl)-3-(2-methylpropyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms. This particular compound features a chloromethyl group and a 2-methylpropyl group attached to the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(2-methylpropyl)oxane can be achieved through various organic reactions. One possible route involves the reaction of 3-hydroxymethyl-3-(2-methylpropyl)oxane with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(2-methylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH). These reactions typically occur in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
3-(Chloromethyl)-3-(2-methylpropyl)oxane can have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of chloromethyl groups on biological systems.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-(Chloromethyl)-3-(2-methylpropyl)oxane would depend on its specific application. Generally, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. The oxane ring can provide structural stability and influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)oxane: Lacks the 2-methylpropyl group, making it less bulky.
3-(Hydroxymethyl)-3-(2-methylpropyl)oxane: Contains a hydroxyl group instead of a chloromethyl group, making it more hydrophilic.
3-(Bromomethyl)-3-(2-methylpropyl)oxane: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and stability.
Properties
Molecular Formula |
C10H19ClO |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)6-10(7-11)4-3-5-12-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
ZKLYRTSGVCTMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCOC1)CCl |
Origin of Product |
United States |
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